

LCB 03-0110: A Comparative Analysis of Cross-Reactivity with Other Tyrosine Kinases

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Compound of Interest

Compound Name: LCB 03-0110

Cat. No.: B608496

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This guide provides a comprehensive comparison of the tyrosine kinase inhibitor **LCB 03-0110**'s cross-reactivity profile against a panel of other tyrosine kinases. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of **LCB 03-0110**'s selectivity and potential applications.

Summary of Cross-Reactivity Data

LCB 03-0110 is a potent, ATP-competitive inhibitor primarily targeting the Discoidin Domain Receptor (DDR) family (DDR1 and DDR2) and the c-Src tyrosine kinase family.^[1] It also demonstrates significant inhibitory activity against a range of other tyrosine kinases. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **LCB 03-0110** against various tyrosine kinases, providing a quantitative measure of its cross-reactivity.

Kinase Target Family	Specific Kinase	IC50 (nM)
DDR Family	DDR1 (cell-based)	164[2][3]
DDR2 (activated)	6[2]	
DDR2 (non-activated)	145[2]	
DDR2 (cell-based)	171[2][3]	
Src Family	c-Src	1.3[4]
Fyn	2	
Yes	3	
Lck	4	
Lyn	5	
Hck	10	
Fgr	15	
Blk	20	
Other Kinases	Btk	Value not specified
Syk	Value not specified	
Tie2	Value not specified	
FLT1	Value not specified	
FLT3	Value not specified	
FLT4	Value not specified	
EphA3	Value not specified	
EphB4	Value not specified	
VEGFR-2	Value not specified	
c-Abl	Value not specified	
RET	Value not specified	

Note: IC50 values for the "Other Kinases" are mentioned in the literature as being inhibited by **LCB 03-0110**, but specific quantitative data was not available in the reviewed sources. One study indicated that at a concentration of 10 μM , **LCB 03-0110** inhibited more than 90% of 20 different tyrosine kinases in a panel of 60, highlighting its multi-kinase inhibitory nature.^[2]

Experimental Protocols

The following section details the methodologies employed in the key experiments cited in this guide to determine the kinase inhibitory activity of **LCB 03-0110**.

In Vitro Kinase Inhibition Assay (Radiometric Filter-Binding Assay)

This assay quantifies the ability of a compound to inhibit the catalytic activity of a specific kinase.

Materials:

- Recombinant human tyrosine kinases
- Specific peptide substrates for each kinase
- **LCB 03-0110** (or other test compounds)
- Adenosine triphosphate (ATP), [γ -33P]ATP
- Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl_2 , 0.5 mM EGTA, 0.1% Triton X-100)
- Phosphocellulose filter plates
- Scintillation counter

Procedure:

- A reaction mixture is prepared containing the specific tyrosine kinase, its corresponding peptide substrate, and varying concentrations of **LCB 03-0110** in the assay buffer.

- The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ -³³P]ATP.
- The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
- The reaction is stopped by the addition of phosphoric acid.
- The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated peptide substrate.
- The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ -³³P]ATP.
- The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.
- The percentage of kinase inhibition is calculated for each concentration of **LCB 03-0110**.
- The IC₅₀ value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Cell-Based Kinase Autophosphorylation Assay

This assay measures the ability of a compound to inhibit the autophosphorylation of a receptor tyrosine kinase in a cellular context.

Materials:

- Human cell line overexpressing the target kinase (e.g., HEK293 cells)
- Cell culture medium and supplements
- **LCB 03-0110** (or other test compounds)
- Ligand for the receptor tyrosine kinase (e.g., collagen for DDR1)
- Lysis buffer

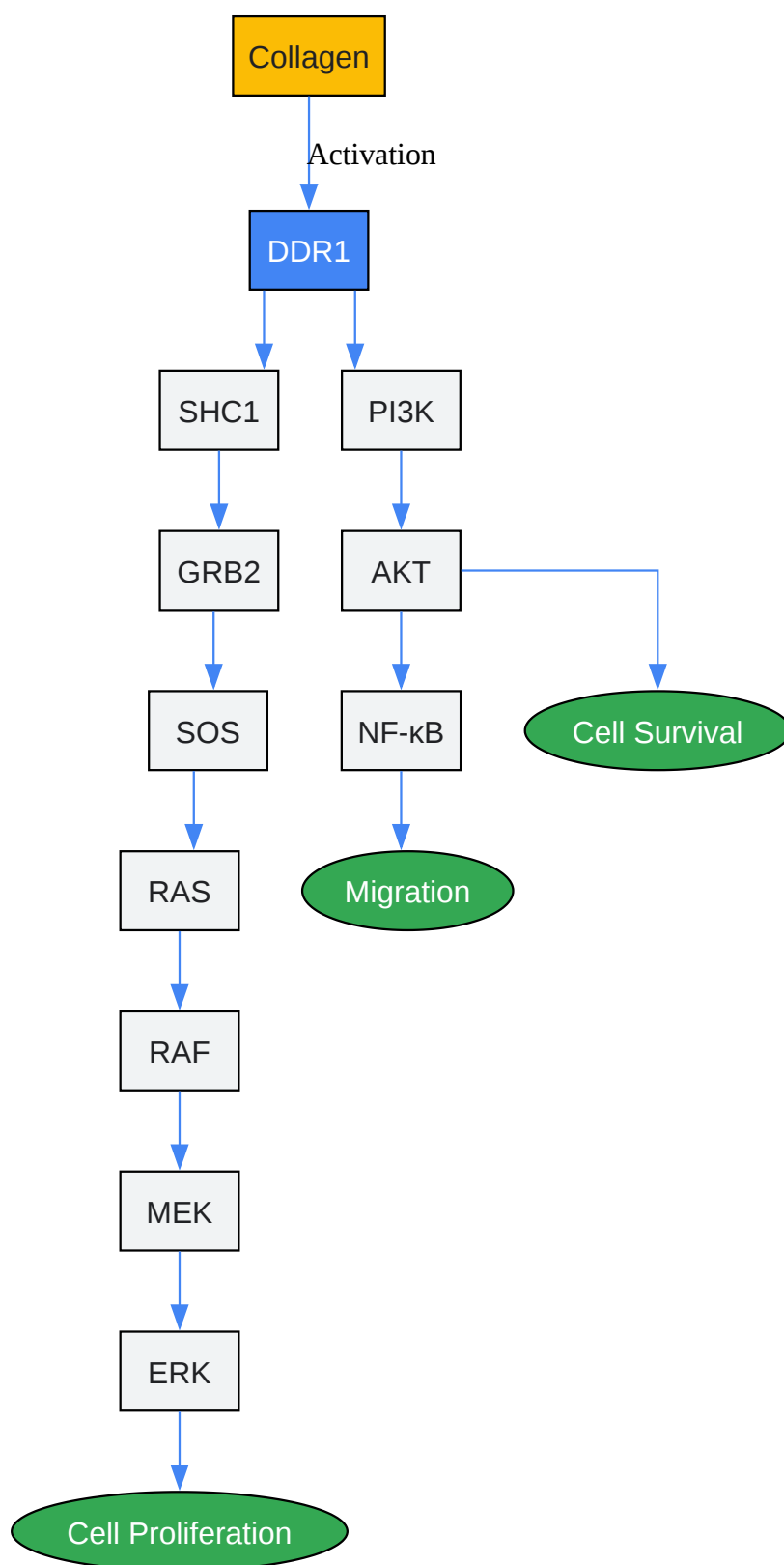
- Antibodies specific for the phosphorylated and total forms of the kinase
- Western blotting reagents and equipment

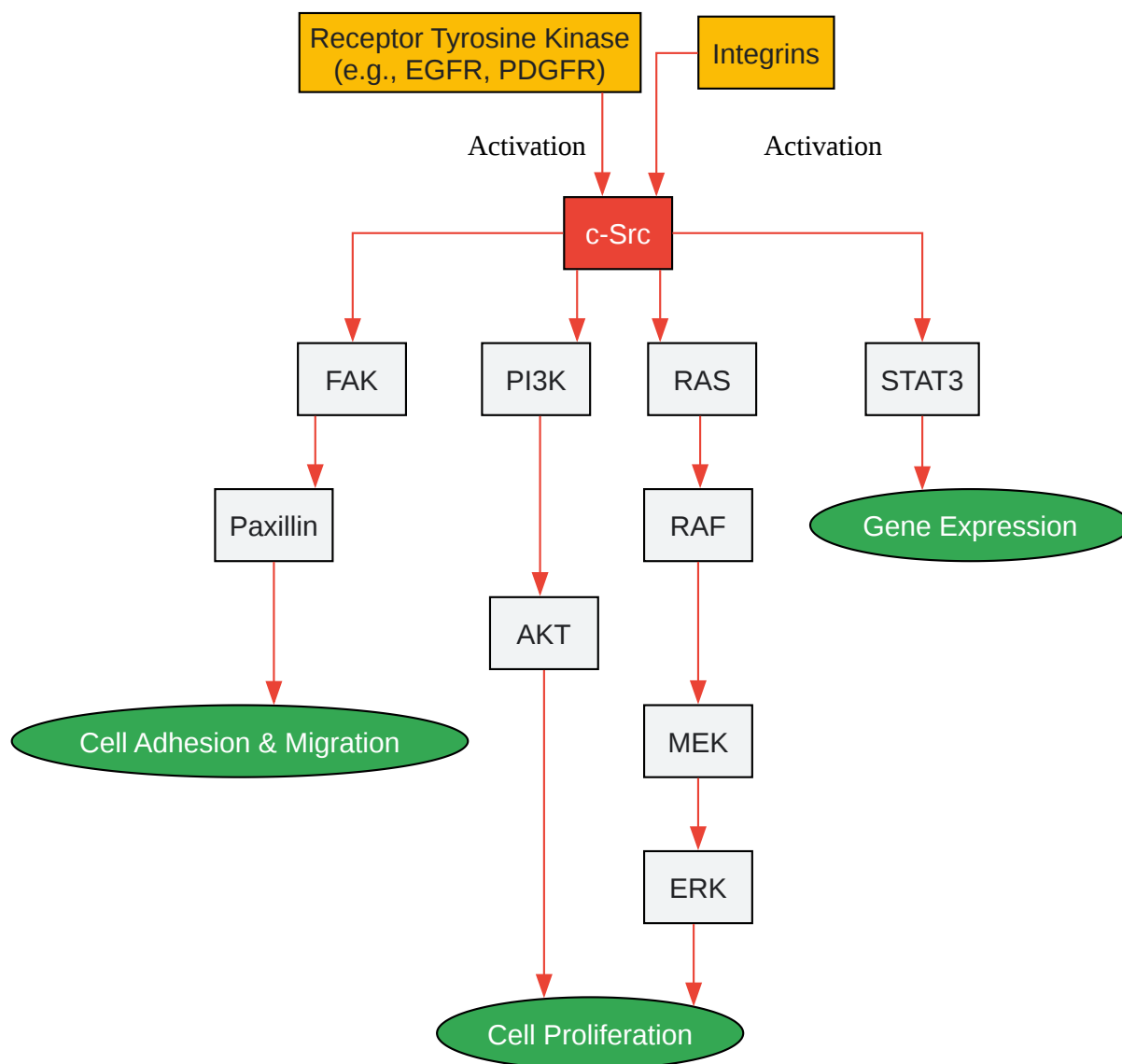
Procedure:

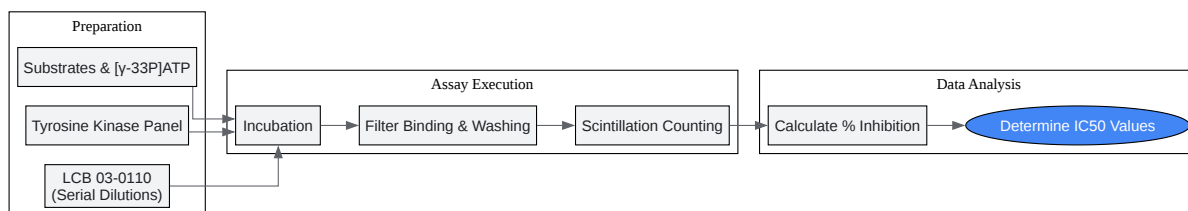
- Cells overexpressing the target kinase are seeded in culture plates and allowed to attach.
- The cells are then treated with varying concentrations of **LCB 03-0110** for a specified period.
- The kinase is activated by adding its specific ligand to the cell culture medium.
- After incubation, the cells are washed and lysed to extract cellular proteins.
- The total protein concentration in each lysate is determined.
- Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
- The membrane is probed with a primary antibody that specifically recognizes the phosphorylated form of the target kinase.
- The membrane is then stripped and re-probed with a primary antibody that recognizes the total amount of the target kinase protein.
- The protein bands are visualized using a secondary antibody conjugated to a detection enzyme and a chemiluminescent substrate.
- The intensity of the bands is quantified, and the ratio of phosphorylated kinase to total kinase is calculated.
- The IC50 value is determined by plotting the percentage of inhibition of autophosphorylation against the concentration of **LCB 03-0110**.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by **LCB 03-0110** and a typical experimental workflow for assessing kinase cross-reactivity.







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